Home > Products > Screening Compounds P109393 > LRRK2 inhibitor 1
LRRK2 inhibitor 1 -

LRRK2 inhibitor 1

Catalog Number: EVT-2862366
CAS Number:
Molecular Formula: C20H23N5O4
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LRRK2 inhibitor 1 is a selective small molecule inhibitor targeting the leucine-rich repeat kinase 2, a protein associated with Parkinson's disease. This compound has garnered attention due to its potential therapeutic implications in neurodegenerative disorders, particularly in inhibiting the kinase activity of both wild-type and mutant forms of LRRK2, such as G2019S. The discovery and optimization of LRRK2 inhibitor 1 involved extensive synthetic chemistry and biological evaluation, leading to its characterization as a potent inhibitor with low nanomolar activity.

Source

The development of LRRK2 inhibitor 1 was primarily reported in scientific literature focusing on its biochemical properties and therapeutic potential. Key studies include detailed evaluations of its synthesis, selectivity, and efficacy against various kinases. Notably, the compound was synthesized and characterized by researchers at Novandi, with contributions from various institutions dedicated to Parkinson's disease research .

Classification

LRRK2 inhibitor 1 is classified as a type-II kinase inhibitor. This classification is based on its mechanism of action, which involves binding to the inactive conformation of the kinase domain of LRRK2, thereby inhibiting its enzymatic activity. It is part of a broader category of small molecules designed to modulate kinase activity in various signaling pathways implicated in disease processes.

Synthesis Analysis

Methods

The synthesis of LRRK2 inhibitor 1 involved several key steps, including the design of molecular analogs and iterative rounds of synthesis and testing. The initial compound was derived from diazepin-6(11H)-one analogs, which were screened for their binding affinities against both wild-type LRRK2 and the G2019S mutant .

Technical Details:

  • Radiolabeling: A variant of LRRK2 inhibitor 1 was prepared with tritium labeling for binding studies, achieving high radiochemical purity (>99%) using tritium/hydrogen exchange methods .
  • Purity Assessment: High-performance liquid chromatography (HPLC) was employed to verify the identity and purity of synthesized compounds. Gradient elution techniques were utilized for effective separation during HPLC analysis .
Molecular Structure Analysis

Structure

The molecular structure of LRRK2 inhibitor 1 features a complex arrangement that includes multiple functional groups conducive to binding within the active site of LRRK2. The specific structural details are crucial for understanding its interaction with the kinase domain.

Data

The compound exhibits specific binding interactions that have been characterized through various biochemical assays. For instance, it shows an IC50 value of approximately 13 nM against wild-type LRRK2 and 6 nM against the G2019S mutant . These values indicate a strong affinity for the target enzyme.

Chemical Reactions Analysis

Reactions

LRRK2 inhibitor 1 undergoes specific interactions with ATP and other substrates involved in kinase signaling pathways. As an ATP-competitive inhibitor, it competes with ATP for binding to the active site of LRRK2.

Technical Details:

  • The inhibition mechanism involves conformational changes in the kinase domain upon binding of the inhibitor, which prevents substrate phosphorylation.
  • Studies have shown that increasing ATP concentrations can affect the IC50 values, indicating competitive inhibition dynamics .
Mechanism of Action

Process

The mechanism by which LRRK2 inhibitor 1 exerts its effects involves binding to the inactive conformation of LRRK2. This binding stabilizes the inactive state and prevents phosphorylation events that are crucial for downstream signaling pathways associated with neuronal health.

Data

Experimental data demonstrate that treatment with LRRK2 inhibitor 1 leads to significant dephosphorylation at specific serine residues (Ser910/Ser935) within a short time frame (15 minutes), indicating rapid action on the target enzyme . The effects are reversible upon removal of the inhibitor from cell culture media.

Physical and Chemical Properties Analysis

Physical Properties

LRRK2 inhibitor 1 is typically characterized by:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: Exhibits stability under physiological conditions but may require careful handling due to its potency.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately calculated based on its structural formula.
  • LogP (Partition Coefficient): Indicative of its lipophilicity, which affects bioavailability.

Relevant analyses suggest that the compound maintains favorable properties for penetration across biological membranes, critical for central nervous system applications.

Applications

LRRK2 inhibitor 1 has significant scientific applications primarily in:

  • Neurodegenerative Disease Research: It serves as a tool compound for studying Parkinson's disease mechanisms and potential therapeutic strategies.
  • Drug Development: Its selective inhibition profile makes it a candidate for further development into clinical therapies aimed at mitigating symptoms or progression in Parkinson’s disease patients.
  • Biochemical Assays: Utilized in various assays to understand kinase signaling pathways and evaluate other potential inhibitors in drug discovery programs.

Properties

Product Name

LRRK2 inhibitor 1

IUPAC Name

[4-[(4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino]-3-methoxyphenyl]-morpholin-4-ylmethanone

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H23N5O4/c1-3-29-18-14-6-7-21-17(14)23-20(24-18)22-15-5-4-13(12-16(15)27-2)19(26)25-8-10-28-11-9-25/h4-7,12H,3,8-11H2,1-2H3,(H2,21,22,23,24)

InChI Key

OTTOCUYGSZUQOI-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC2=C1C=CN2)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC

Solubility

not available

Canonical SMILES

CCOC1=NC(=NC2=C1C=CN2)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.